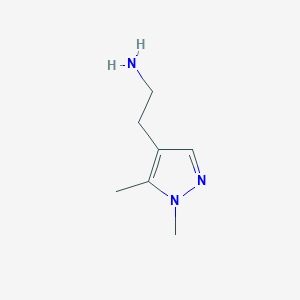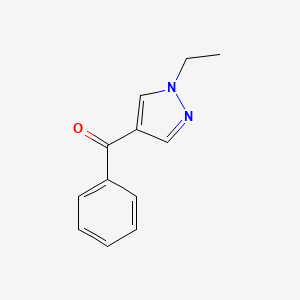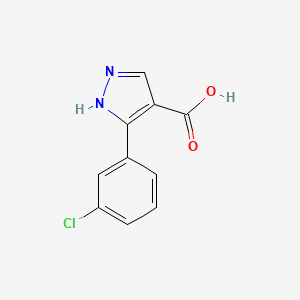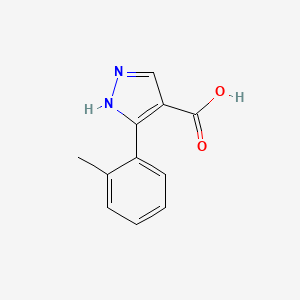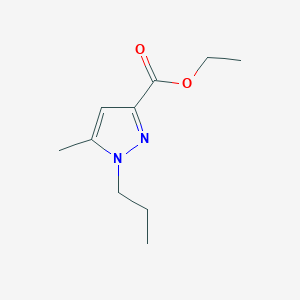
Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 196.25 . It is a liquid at room temperature .
Synthesis Analysis
This compound is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor . The synthesis of this compound and its analogues has been discussed in various studies .Molecular Structure Analysis
The molecular formula of this compound is C10H16N2O2 . The InChI code is 1S/C10H16N2O2/c1-4-6-8-7-9 (11-12 (8)3)10 (13)14-5-2/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis
The pyrazole skeleton in this compound can be formed through a radical addition followed by intramolecular cyclization . This process occurs under mild conditions with wide group tolerance .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 196.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, was synthesized and analyzed using various methods including X-ray diffraction, showing the compound's crystalline structure in the monoclinic system (Viveka et al., 2016).
Structural and Spectral Investigations : Similar research has been conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its synthesis, characterization, and theoretical studies, providing insights into its molecular geometry and electronic structure (Viveka et al., 2016).
Chemical Properties and Applications
Coordination Polymers : Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, shows their use in creating coordination polymers with various metals, offering potential in material science applications (Cheng et al., 2017).
Anticancer Activities : A derivative, ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate, displayed growth-suppressing effects on lung cancer cells, suggesting potential in medicinal chemistry (Shen et al., 2012).
Corrosion Inhibition : Pyranpyrazole derivatives, similar to ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have shown effectiveness as corrosion inhibitors for mild steel, useful in industrial applications (Dohare et al., 2017).
Synthesis of Bioactive Compounds : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a related compound, was synthesized and analyzed for its bioactive properties, showcasing the potential of similar compounds in biochemistry (Zhao & Wang, 2023).
Fluorescent Molecules : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was used to synthesize novel fluorescent molecules, indicating the potential of related compounds in fluorescence-based applications (Wu et al., 2006).
Drug Synthesis : Ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for darolutamide, a potential blockbuster drug, was synthesized using a safe and efficient process (Szilágyi et al., 2022).
Wirkmechanismus
Target of Action
Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of various compounds, including Sildenafil , a phosphodiesterase V inhibitor. This suggests that the compound may interact with similar targets, such as phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.
Mode of Action
This can lead to various downstream effects, such as vasodilation and increased blood flow .
Biochemical Pathways
By inhibiting phosphodiesterase enzymes, it could potentially increase the levels of cyclic nucleotides, leading to the activation of protein kinases and the modulation of ion channels .
Pharmacokinetics
Its molecular weight of 19625 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its physical form as a liquid may also influence its absorption and distribution.
Result of Action
If it acts similarly to sildenafil, it may lead to vasodilation and increased blood flow
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the type of solvent can affect the interactions between pyrazole molecules . More polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest and research in this area .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUIBNWIABOEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)
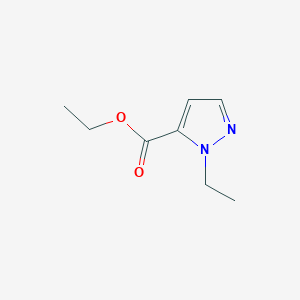


![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)

